(4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13760814
Molecular Formula: C21H15F3N2O
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N2O |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4R,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19-/m1/s1 |
| Standard InChI Key | QFLUMJQUCAPCRJ-RTBURBONSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a dihydrooxazole ring (a five-membered heterocycle containing oxygen and nitrogen) fused with two phenyl groups at the 4R and 5R positions and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 2-position. The stereochemistry at the 4 and 5 positions is critical, as it influences molecular conformation and intermolecular interactions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Structural Identifiers
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (4R,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step reactions, often starting with the condensation of chiral amino alcohols with carbonyl precursors. Asymmetric catalysis or resolution techniques are employed to achieve the desired (4R,5R) configuration. For example, a Strecker synthesis or Evans oxazolidinone methodology may be utilized to install stereocenters, followed by cyclization to form the oxazole ring.
Challenges in Stereoselectivity
Maintaining stereochemical fidelity during synthesis is paramount. Competing pathways may yield undesired diastereomers, such as the (4S,5S) or (4S,5R) configurations, which exhibit divergent biological and physical properties. Advanced chromatographic techniques (e.g., chiral HPLC) are often required to isolate the (4R,5R) isomer .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its hydrophobic trifluoromethyl and phenyl groups, rendering it poorly soluble in aqueous media but soluble in organic solvents like dichloromethane or dimethyl sulfoxide . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
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NMR: NMR spectra reveal distinct signals for the diastereotopic protons at C4 and C5, with coupling constants () reflecting their axial/equatorial orientations.
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Mass Spectrometry: High-resolution mass spectra show a molecular ion peak at m/z 368.4, consistent with the molecular formula.
Applications in Materials Science
Liquid Crystals and Optoelectronics
The rigid, planar structure of the dihydrooxazole core and aromatic substituents makes this compound a candidate for liquid crystal displays (LCDs). Its trifluoromethyl group improves thermal stability, a critical factor in optoelectronic devices.
Coordination Chemistry
The pyridine nitrogen and oxazole oxygen atoms can act as ligands for transition metals, forming complexes with potential catalytic activity. For example, palladium complexes derived from this ligand show promise in cross-coupling reactions.
| Parameter | Detail |
|---|---|
| Hazard Statements | H315-H319-H335: Causes skin/eye irritation and respiratory irritation |
| Precautionary Statements | P261-P305+P351+P338: Avoid inhalation; rinse eyes thoroughly after contact |
| Storage Conditions | Store in a cool, dry place under inert gas (e.g., argon) |
Comparison with Stereoisomers
The (4R,5R) configuration exhibits distinct biological and physical properties compared to its stereoisomers:
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(4S,5S): Lower aqueous solubility and reduced anticancer activity.
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(4S,5R): Intermediate reactivity in catalytic applications.
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